molecular formula C10H20N2OS B13271703 N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine

N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine

Cat. No.: B13271703
M. Wt: 216.35 g/mol
InChI Key: KHWSNVRPSCFLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine is an organic compound with the molecular formula C10H20N2OS. It is a research chemical primarily used in various scientific studies. The compound is characterized by the presence of a morpholine ring, a thiolane ring, and an amine group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine typically involves the reaction of 4-methylmorpholine with thiolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine is unique due to the presence of both the morpholine and thiolane rings, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine

InChI

InChI=1S/C10H20N2OS/c1-12-3-4-13-10(7-12)6-11-9-2-5-14-8-9/h9-11H,2-8H2,1H3

InChI Key

KHWSNVRPSCFLKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNC2CCSC2

Origin of Product

United States

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